2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is a biochemical compound with the molecular formula C15H15Cl2NO2 and a molecular weight of 312.19 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
2-[(2,4-dichloroanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-6-11(16)8-12(13)17/h3-8,18-19H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYFUCYCZBZWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 2,4-dichloroaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,6-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
- 2-{[(2,4-Dichlorophenyl)amino]methyl}-4-ethoxyphenol
- 2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol
Uniqueness
2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group and the ethoxy group at the 6-position contribute to its reactivity and interaction with molecular targets, distinguishing it from similar compounds .
Biological Activity
2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₅Cl₂N₁O₂ |
| Molecular Weight | 312.19 g/mol |
| Functional Groups | Amino, ethoxy, dichlorophenyl |
The structural features of this compound, particularly the dichlorophenyl group and the ethoxy-substituted phenol moiety, are crucial for its biological activity.
The mechanism of action involves:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function. This is particularly relevant in pathways associated with cancer and inflammatory diseases.
- Protein Interaction : It alters protein functions by binding to them, affecting cellular signaling pathways and influencing cellular responses .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . It has been shown to:
- Inhibit the proliferation of various cancer cell lines.
- Induce apoptosis and disrupt cell cycle progression .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity , evidenced by:
- Reduction in inflammation markers in vitro and in vivo.
- Potential applications in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties , with efficacy against certain bacterial strains. This suggests its potential role in developing antimicrobial agents .
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on human cervical and pancreatic cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis.
- Anti-inflammatory Research : In a model of induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, showcasing its therapeutic potential against inflammatory conditions.
- Antimicrobial Evaluation : The compound was tested against various bacterial strains, demonstrating effective inhibition zones, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The unique substitution pattern on the phenyl ring differentiates this compound from similar compounds. Below is a comparison table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol | C₁₅H₁₅Cl₂N₁O₂ | Different chlorophenyl substitution |
| 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol | C₁₅H₁₅Cl₂N₁O₂ | Distinct biological activities |
| 2-{[(4-Chlorophenyl)amino]methyl}-6-ethoxyphenol | C₁₅H₁₆ClNO₂ | Lacks dichloro substitution but retains similar functional groups |
Q & A
Q. What are the established synthetic routes for 2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol, and how can reaction conditions be optimized for yield improvement?
Methodological steps include:
- Schiff base formation : React 2,4-dichloroaniline with 6-ethoxy-2-hydroxybenzaldehyde under reflux in ethanol, using acid catalysis (e.g., acetic acid) to promote imine bond formation .
- Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst concentration) systematically. For example, increasing reaction time to 24–48 hours improves crystallinity, while using anhydrous conditions minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂), while NOESY confirms spatial proximity of substituents .
- UV-Vis and fluorescence spectroscopy : Probe electronic transitions; the ethoxy and dichlorophenyl groups exhibit π→π* transitions at 270–320 nm, with solvatochromic shifts in polar solvents .
Q. How does the electronic configuration of substituents influence the compound’s chemical reactivity in different solvents?
- Electron-withdrawing Cl groups : Increase electrophilicity at the imine nitrogen, enhancing nucleophilic attack in aprotic solvents (e.g., DMSO) .
- Ethoxy group : Donates electron density via resonance, stabilizing the phenolic oxygen and reducing oxidation potential in polar protic solvents (e.g., methanol) .
- Solvent polarity effects : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates (e.g., higher yields in ethanol vs. toluene due to H-bonding stabilization) .
Advanced Research Questions
Q. What methodologies are recommended for investigating the environmental fate and bioaccumulation potential of this compound in aquatic ecosystems?
- Experimental design :
- Laboratory studies : Measure octanol-water partition coefficients (log Kow) to predict bioaccumulation. Use HPLC-MS/MS to quantify degradation products under UV light or microbial action .
- Field sampling : Deploy passive samplers in water/sediment matrices to monitor spatial distribution. Pair with biotic samples (e.g., fish tissue) to assess trophic transfer .
- Computational modeling : Apply QSAR models to estimate half-lives in water and soil, incorporating molecular descriptors (e.g., topological polar surface area) .
Q. How can molecular docking studies be designed to explore the interaction between this compound and biological targets, such as enzymes or receptors?
- Protocol :
- Ligand preparation : Generate 3D conformers of the compound using software like Open Babel, optimizing geometry at the B3LYP/6-31G* level .
- Protein selection : Retrieve crystal structures of target enzymes (e.g., cytochrome P450) from the PDB. Remove water molecules and add polar hydrotons.
- Docking simulations : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to encompass active sites (e.g., 25 ų around heme iron for P450) .
- Binding analysis : Calculate binding free energies (ΔG) and visualize hydrogen bonds/π-stacking interactions with PyMOL. Validate with MD simulations (100 ns trajectories) .
Q. What strategies should be employed to resolve contradictory results in antioxidant activity assessments across different assay systems?
- Methodological reconciliation :
- Multi-assay validation : Compare results from DPPH, FRAP, and ORAC assays. For example, discrepancies may arise from solvent interference (e.g., ethanol quenching DPPH radicals) .
- Interference testing : Add EDTA to chelate metal ions in FRAP assays, which may otherwise oxidize the compound non-specifically .
- Theoretical alignment : Cross-reference experimental IC₅₀ values with computational predictions (e.g., HOMO-LUMO gaps via DFT) to identify assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
